5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one
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Overview
Description
5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with tetrahydrofuran-2-carbaldehyde and thiosemicarbazide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-(2-Chloro-phenyl)-furan-2-ylmethylene)-2-thioxo-3-p-tolyl-thiazolidin-4-one
- 5-(5-(2-Chloro-phenyl)-furan-2-ylmethylene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
- 5-(5-(2-Chloro-phenyl)-furan-2-ylmethylene)-3-phenethyl-2-thioxo-thiazolidin-4-one
Uniqueness
The uniqueness of 5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClNO3S2 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClNO3S2/c20-15-6-2-1-5-14(15)16-8-7-12(24-16)10-17-18(22)21(19(25)26-17)11-13-4-3-9-23-13/h1-2,5-8,10,13H,3-4,9,11H2/b17-10+ |
InChI Key |
CELQNOCWABHQCF-LICLKQGHSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=S |
Origin of Product |
United States |
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